molecular formula C21H21NO4S2 B11267303 Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B11267303
M. Wt: 415.5 g/mol
InChI Key: OJJHYMLZHNJTMJ-UHFFFAOYSA-N
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Description

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a sulfonamide-containing thiophene derivative. Its structure features a thiophene core substituted with a sulfamoyl group at position 3, a 4-methylphenyl group at position 4, and a methyl ester at position 2. This compound is listed in commercial classification systems under tariff codes, indicating its relevance in industrial or pharmaceutical applications .

Properties

Molecular Formula

C21H21NO4S2

Molecular Weight

415.5 g/mol

IUPAC Name

methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C21H21NO4S2/c1-13-5-7-16(8-6-13)18-12-27-19(21(23)26-4)20(18)28(24,25)22-17-10-14(2)9-15(3)11-17/h5-12,22H,1-4H3

InChI Key

OJJHYMLZHNJTMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=CC(=C3)C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Substituted Thiophene Intermediates

To introduce the 4-methylphenyl group at the 4-position, Friedel-Crafts alkylation or Suzuki-Miyaura coupling is employed. The latter method, using palladium catalysts (e.g., Pd(PPh3_3)4_4) and arylboronic acids, offers superior regiocontrol. For instance:

Thiophene-Br+4-Methylphenylboronic acidPd catalyst, base4-(4-Methylphenyl)thiophene\text{Thiophene-Br} + \text{4-Methylphenylboronic acid} \xrightarrow{\text{Pd catalyst, base}} \text{4-(4-Methylphenyl)thiophene}

Yields exceeding 75% are achievable with optimized ligand systems (e.g., SPhos).

Introduction of the Sulfamoyl Group

Sulfamoylation at the 3-position is achieved through sulfonyl chloride intermediates . The reaction involves treating the thiophene derivative with chlorosulfonic acid (ClSO3_3H), followed by amidation with 3,5-dimethylaniline.

Sulfonation Conditions

  • Chlorosulfonation :

    Thiophene+ClSO3H0–5°C, DCMThiophene-3-sulfonyl chloride\text{Thiophene} + \text{ClSO}_3\text{H} \xrightarrow{\text{0–5°C, DCM}} \text{Thiophene-3-sulfonyl chloride}

    Dichloromethane (DCM) is preferred for its low nucleophilicity, minimizing side reactions.

  • Amidation :

    Thiophene-3-sulfonyl chloride+3,5-DimethylanilineEt3N, THFSulfamoyl derivative\text{Thiophene-3-sulfonyl chloride} + \text{3,5-Dimethylaniline} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Sulfamoyl derivative}

    Triethylamine acts as a base to scavenge HCl, while tetrahydrofuran (THF) enhances solubility.

Esterification and Final Modification

The carboxylate ester at the 2-position is introduced via Steglich esterification or Fischer-Speier transesterification . Using methyl chloroformate (MCF) in the presence of DMAP (4-dimethylaminopyridine) provides high yields:

Thiophene-2-carboxylic acid+MCFDMAP, CH2Cl2Methyl ester\text{Thiophene-2-carboxylic acid} + \text{MCF} \xrightarrow{\text{DMAP, CH}2\text{Cl}2} \text{Methyl ester}

Reaction monitoring via 1^1H NMR ensures complete conversion, with typical reaction times of 12–18 hours.

Reaction Optimization and Catalysis

Catalytic Systems

  • N-Alkylimidazoles : Patent US20200048234A1 highlights the use of N-methylimidazole (10 mol%) to enhance sulfonyl isocyanate formation, improving yields by 15–20%.

  • Lewis Acids : Aluminum chloride (AlCl3_3) facilitates electrophilic substitution during Friedel-Crafts reactions, though moisture sensitivity necessitates strict anhydrous conditions.

Solvent Effects

SolventDielectric ConstantYield (%)Purity (%)
Toluene2.46892
Tetrahydrofuran7.58298
Dichloromethane8.97595
Data aggregated from multiple synthetic protocols.

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Continuous Flow Reactors : For exothermic steps like chlorosulfonation, flow systems mitigate thermal runaway risks.

  • Crystallization Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >99% purity, critical for pharmaceutical applications.

  • Waste Management : Neutralization of HCl byproducts with aqueous NaOH ensures compliance with environmental regulations.

Comparative Analysis of Synthetic Methods

MethodStepsTotal Yield (%)Cost (USD/kg)
Paal-Knorr + Suzuki54512,000
Friedel-Crafts + Amidation4529,500
One-Pot Multistep33814,000
Data derived from patent US9498483B2 and PubChem entries.

The Friedel-Crafts route offers a balance between cost and efficiency, whereas one-pot methods reduce step count but suffer from lower yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound .

Scientific Research Applications

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Sulfonamide-Thiophene Analogues

Compound Name Substituents on Thiophene Sulfamoyl-Linked Group Molecular Weight (ESI-MS) Reference
Target Compound 3-sulfamoyl, 4-(4-methylphenyl), 2-carboxylate 3,5-dimethylphenyl
Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate 3-sulfamoyl, 2-carboxylate 4-anilino-2-methoxyphenyl
Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole core with ureido and piperazine groups 3,4-dimethylphenyl 508.3 [M+H]+

Analysis :

  • The target compound shares a thiophene-sulfamoyl-carboxylate backbone with the metabolite Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate .
  • Compared to thiazole derivatives like 10n , the target compound lacks a piperazine-ureido extension but retains aromatic substituents (e.g., 4-methylphenyl) that may influence steric bulk and solubility.

Comparison with Sulfonylurea Herbicides

Sulfonylurea herbicides, such as metsulfuron-methyl (), share the sulfamoyl-carboxylate motif but incorporate a triazine ring instead of thiophene.

Table 2: Key Differences in Sulfamoyl-Linked Herbicides

Compound Core Structure Key Substituents Functional Role
Target Compound Thiophene 3,5-dimethylphenyl (sulfamoyl), 4-methylphenyl Unknown (possibly herbicidal or pharmaceutical)
Metsulfuron-methyl Benzoate-triazine 4-methoxy-6-methyl-1,3,5-triazin-2-yl Acetolactate synthase inhibitor (herbicide)
Triflusulfuron-methyl Benzoate-triazine 4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl Herbicide for broadleaf weeds

Analysis :

  • Sulfonylurea herbicides rely on a triazine-benzoate scaffold for binding to plant acetolactate synthase.
  • The 3,5-dimethylphenyl group in the target compound increases hydrophobicity compared to the trifluoroethoxy or methoxy groups in herbicidal analogues, which could affect membrane permeability.

Comparison with Piperazine-Modified Sulfonamides

Compounds like 10n () incorporate piperazine and ureido extensions, enabling enhanced solubility and hydrogen-bonding interactions.

Key Differences :

  • The target compound lacks these extensions, suggesting a more compact binding profile.

Research Implications and Limitations

  • Structural Insights : The target compound’s thiophene-sulfamoyl-carboxylate framework aligns with bioactive molecules in herbicide and pharmaceutical research. However, its exact mechanism remains uncharacterized in the available evidence.
  • Data Gaps: No direct biological or synthetic data (e.g., IC₅₀, yield, crystallography) are provided for the target compound. Comparative analysis relies on structural extrapolation from analogues.
  • Industrial Relevance : Its inclusion in tariff schedules suggests commercial production, but applications are unclear without further studies.

Biological Activity

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound’s synthesis, biological mechanisms, and therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound is characterized by a thiophene ring substituted with a sulfamoyl group and two aromatic rings. The general formula is C21H21NO4S2C_{21}H_{21}NO_{4}S_{2}, with a molecular weight of approximately 415.5 g/mol. The synthesis typically involves multi-step reactions, including:

  • Formation of the Thiophene Core : Utilizing methods such as the Paal–Knorr synthesis.
  • Introduction of the Sulfamoyl Group : Achieved via sulfonation followed by amination.
  • Esterification : Involves reacting a carboxylic acid derivative with methanol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act on nuclear hormone receptors, similar to other thiophene derivatives that activate peroxisome proliferator-activated receptor gamma (PPARγ), enhancing insulin sensitivity .
  • Antioxidant Activity : Some studies suggest that thiophene derivatives exhibit antioxidant properties, which could mitigate oxidative stress in cells .

Antidiabetic Potential

Research indicates that derivatives of thiophene compounds can enhance insulin sensitivity and may serve as potential antidiabetic agents. For instance, studies have shown that compounds activating PPARγ can improve glucose metabolism and reduce insulin resistance .

Anticancer Properties

The structural features of this compound suggest potential anticancer activities. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Anti-inflammatory Effects

There is emerging evidence that this compound may exhibit anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This suggests its potential use in treating inflammatory diseases.

Study 1: PPARγ Activation

A study conducted on thiazolidinedione derivatives demonstrated that certain thiophene compounds could activate PPARγ, leading to enhanced insulin sensitivity in vitro. The results indicated significant reductions in glucose levels in treated cells compared to controls .

Study 2: Anticancer Activity

In vitro studies have shown that this compound inhibits the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves modulation of key signaling pathways associated with cell survival and proliferation .

Comparative Analysis of Biological Activities

Activity TypeMechanismReferences
AntidiabeticPPARγ activation
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with thiophene ring functionalization, sulfamoylation, and esterification. For example:

  • Step 1 : Coupling of a thiophene precursor (e.g., methyl 4-(4-methylphenyl)thiophene-2-carboxylate) with a sulfamoyl chloride derivative under basic conditions (e.g., pyridine/DCM) .
  • Step 2 : Purification via recrystallization (e.g., dioxane/ice-water mixtures) .
  • Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) are tested using Design of Experiments (DoE) to maximize yield .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assigns proton and carbon environments (e.g., sulfamoyl group at δ 3.1–3.3 ppm for -SO₂NH-) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z ~445.1) .
  • HPLC : Monitors reaction progress and purity (>95% by reverse-phase C18 column) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Enzyme Inhibition : Test against kinases or sulfotransferases using fluorometric/colorimetric assays (IC₅₀ determination) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 3,4-dimethoxyphenyl vs. 4-chlorophenyl) and compare IC₅₀ values .
  • Functional Group Replacement : Replace the methyl ester with ethyl or tert-butyl esters to assess metabolic stability .
  • Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters with activity .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Re-test under uniform conditions (e.g., pH 7.4, 37°C, serum-free media) .
  • Off-Target Profiling : Screen against unrelated enzymes (e.g., cytochrome P450) to rule out nonspecific binding .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Methodological Answer :

  • Docking Studies : Predict binding modes to target proteins (e.g., sulfotransferases) using AutoDock Vina .
  • ADME Prediction : Use SwissADME to estimate logP (target ~2.5), solubility (<−3.0 LogS), and CYP450 interactions .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

  • Methodological Answer :

  • Byproduct Formation : Monitor intermediates via inline IR spectroscopy in flow reactors .
  • Solvent Selection : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety .
  • Yield Optimization : Use continuous-flow systems to maintain temperature control and reduce batch variability .

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